molecular formula C9H13NO2S B13506250 (1R)-N-methyl-1-phenylethane-1-sulfonamide

(1R)-N-methyl-1-phenylethane-1-sulfonamide

Cat. No.: B13506250
M. Wt: 199.27 g/mol
InChI Key: YTDGYEVCKSVELT-MRVPVSSYSA-N
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Description

(1R)-N-methyl-1-phenylethane-1-sulfonamide is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-N-methyl-1-phenylethane-1-sulfonamide typically involves the reaction of (1R)-1-phenylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then treated with methylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-N-methyl-1-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.

Scientific Research Applications

(1R)-N-methyl-1-phenylethane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-substrate interactions due to its chiral nature.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-N-methyl-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The chiral center allows for enantioselective interactions, which can be crucial in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (1S)-N-methyl-1-phenylethane-1-sulfonamide: The enantiomer of the compound, which may have different biological activities.

    N-methyl-1-phenylethane-1-sulfonamide: The racemic mixture of the compound.

    N-methyl-1-phenylethane-1-sulfonic acid: A related compound with a sulfonic acid group instead of a sulfonamide group.

Uniqueness

(1R)-N-methyl-1-phenylethane-1-sulfonamide is unique due to its chiral center, which allows for specific enantioselective interactions. This property makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition in biological systems.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

(1R)-N-methyl-1-phenylethanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-8(13(11,12)10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m1/s1

InChI Key

YTDGYEVCKSVELT-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)S(=O)(=O)NC

Canonical SMILES

CC(C1=CC=CC=C1)S(=O)(=O)NC

Origin of Product

United States

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